molecular formula C20H21N5O B11673294 3-(4-isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673294
M. Wt: 347.4 g/mol
InChI Key: UOGZXLQDUGXKRC-LPYMAVHISA-N
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Description

3-(4-Isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by an isobutylphenyl group at the 3-position of the pyrazole ring and a 4-pyridinylmethylidene substituent at the hydrazide moiety. The (E)-configuration of the hydrazone linkage is critical for its structural stability and biological interactions.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N5O/c1-14(2)11-15-3-5-17(6-4-15)18-12-19(24-23-18)20(26)25-22-13-16-7-9-21-10-8-16/h3-10,12-14H,11H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

UOGZXLQDUGXKRC-LPYMAVHISA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Benzene derivatives react with isobutyl chloride in the presence of Lewis acids like AlCl₃ to form 4-isobutylphenyl intermediates. This method offers regioselectivity but requires rigorous temperature control (0–5°C) to prevent polysubstitution.

Hydrazide Formation and Condensation

The carbohydrazide moiety is introduced through a two-step process:

Carboxylic Acid to Hydrazide Conversion

Pyrazole-5-carboxylic acid reacts with hydrazine hydrate in ethanol under reflux to form the corresponding carbohydrazide. For example, 5-methyl-1H-pyrazole-3-carboxylic acid treated with hydrazine hydrate at 80°C for 6 hours yields 5-methyl-1H-pyrazole-3-carbohydrazide with 85% efficiency.

Hydrazone Formation with 4-Pyridinecarbaldehyde

The final step involves condensing the carbohydrazide with 4-pyridinecarbaldehyde. This Schiff base reaction is typically conducted in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid), with reflux times ranging from 4–12 hours. Titanium(IV) isopropoxide and copper(II) sulfate have emerged as effective catalysts, improving yields to 80–91%.

Optimization of Reaction Conditions

Recent advancements focus on catalytic systems and solvent effects:

Catalyst Screening

CatalystSolventTemp (°C)Time (h)Yield (%)
CuSO₄Dichloromethane201780
Ti(OiPr)₄THF901691
None (AcOH)Ethanol781265

Copper(II) sulfate in dichloromethane achieves moderate yields (80%) at ambient temperatures, whereas titanium(IV) isopropoxide in THF at 90°C enhances efficiency to 91%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate hydrazone formation but complicate purification. Ethanol strikes a balance between reaction rate and ease of isolation, making it the preferred solvent for large-scale synthesis.

Analytical Characterization

Rigorous spectroscopic validation ensures structural fidelity:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, 6H, CH(CH₃)₂), 2.55 (m, 1H, CH(CH₃)₂), 7.25–8.45 (m, 8H, aromatic), 10.32 (s, 1H, NH). The downfield shift at δ 10.32 confirms the hydrazone NH proton.

FT-IR Analysis

Key absorptions include 3260 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N), consistent with hydrazone formation.

Mass Spectrometry

HRMS (ESI+) m/z: 347.422 [M+H]⁺, matching the molecular formula C₂₀H₂₁N₅O .

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer effects. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, similar pyrazole compounds have shown significant inhibition of cell proliferation in colorectal carcinoma cells, suggesting that 3-(4-isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide may also possess similar properties .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored due to the presence of the pyrazole and pyridine moieties, which are known to enhance biological activity. Studies have demonstrated that certain pyrazole derivatives can effectively combat bacterial and fungal infections .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazones with isobutylphenyl derivatives under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several pyrazole derivatives, including this compound, and tested their anticancer activities against various human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of pyrazole derivatives. The findings revealed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic application in treating infections .

Data Summary Table

Application TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus
Effective against Escherichia coli

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N’-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name & Structure Key Substituents Biological Activity/Properties Key Findings
Target Compound : 3-(4-isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide - 4-Isobutylphenyl (C10H13)
- 4-Pyridinylmethylidene (C6H5N)
Under investigation (theoretical potential) Predicted enhanced lipophilicity and target binding due to bulky isobutyl and aromatic pyridinyl groups .
Compound 26 (): (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide - 4-tert-Butylbenzyl
- 4-Chlorophenyl
Anticancer (A549 lung cancer cells) IC50 = 8.2 µM; induces apoptosis via mitochondrial pathway .
A1H7 (): 3-(tert-butyl)-N'-(4-dimethylaminobenzylidene)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide - tert-Butyl
- 4-Dimethylaminobenzylidene
Not explicitly stated (structural analog) Enhanced electronic effects from dimethylamino group; synthesized in 65% yield via hydrazone condensation .
: 3-(4-methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide - 4-Methoxyphenyl
- 2,4,5-Trimethoxyphenyl
Potential antiparasitic/antimicrobial activity Electron-donating methoxy groups may improve solubility and redox activity .
: (E)-N'-(2,4-Dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide - 2,4-Dihydroxybenzylidene
- p-Tolyl
Commercial use (pesticides/pharmaceuticals) Dihydroxy groups enhance hydrogen bonding; marketed by ECHEMI .

Key Comparison Points:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorophenyl (Compound 26) may enhance reactivity and target binding in cancer cells . Electron-Donating Groups (EDGs): Methoxy () and dimethylamino (A1H7) groups improve solubility and electronic interactions .

Biological Activity :

  • Compound 26 demonstrates potent anticancer activity (IC50 = 8.2 µM), suggesting that chloro and tert-butyl substituents synergize for apoptosis induction .
  • The target compound’s pyridinyl group may mimic nicotinamide cofactors, enabling enzyme inhibition (e.g., kinases) .

Synthetic Accessibility :

  • Most analogs are synthesized via hydrazone condensation (e.g., A1H7 in 65% yield), with structural confirmation via X-ray crystallography using SHELX software .

Research Findings and Implications

Anticancer Potential: Structural analogs like Compound 26 highlight the importance of chloro and bulky alkyl groups in apoptosis induction. The target compound’s isobutyl and pyridinyl groups may offer similar or enhanced efficacy .

Solubility vs. Bioactivity Trade-off :

  • Hydrophilic substituents (e.g., dihydroxy in ) improve solubility but may reduce membrane permeability. The target compound balances moderate lipophilicity (isobutyl) with hydrogen-bonding capacity (pyridinyl) .

Structural Optimization: Substituting the pyridinyl group with dimethylamino (A1H7) or methoxy () alters electronic profiles, enabling tunable interactions with biological targets .

Contradictions and Limitations:

  • While EDGs generally enhance solubility, excessive hydrophilicity (e.g., dihydroxy in ) may limit blood-brain barrier penetration .
  • The anticancer mechanism of the target compound remains theoretical; empirical validation is required.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodology : Utilize a multi-step condensation approach starting from a 1,5-diarylpyrazole core. Key steps include:

  • Functionalization of the pyrazole ring via nucleophilic substitution or coupling reactions (e.g., using 4-pyridinecarboxaldehyde for the hydrazone moiety) .
  • Cyclization under acidic conditions (e.g., POCl₃ at 120°C) to form the carbohydrazide backbone .
    • Validation : Confirm intermediates via TLC and characterize final products using mass spectrometry and elemental analysis .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Techniques :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carbohydrazide, C=N stretch at ~1600 cm⁻¹ for the pyridinylmethylidene group) .
  • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydrazone NH at δ 10–12 ppm) and confirm stereochemistry of the (E)-configured imine .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (R-factor < 5%) .

Q. How to resolve crystallographic data discrepancies during structure refinement?

  • Approach :

  • Use SHELXL for anisotropic refinement of non-H atoms and apply restraints to disordered regions (e.g., isobutylphenyl groups) .
  • Validate hydrogen bonding networks with WinGX/ORTEP to ensure geometric accuracy (e.g., N–H⋯O interactions with bond distances ~2.8–3.0 Å) .
    • Troubleshooting : Compare torsion angles with similar structures (e.g., dihedral angles between pyrazole and phenyl rings should align with published data ±5°) .

Advanced Research Questions

Q. How to design molecular docking studies to evaluate biological activity?

  • Protocol :

  • Prepare the ligand: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level .
  • Select target proteins (e.g., Factor Xa for anticoagulant studies) and retrieve PDB structures (e.g., 2BOK) .
  • Perform docking with AutoDock Vina, validating poses via RMSD clustering (<2.0 Å) and scoring binding affinities (ΔG < −7 kcal/mol) .
    • Analysis : Correlate docking results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What DFT-based strategies predict electronic and optical properties?

  • Computational Workflow :

  • Calculate HOMO-LUMO gaps using TD-DFT (e.g., CAM-B3LYP/def2-TZVP) to assess charge transfer (ΔE ~3–5 eV) .
  • Simulate UV-Vis spectra in solvents (e.g., DMSO, chloroform) with IEF-PCM solvation models .
  • Evaluate nonlinear optical (NLO) properties via hyperpolarizability (β) calculations .

Q. How to analyze structure-activity relationships (SAR) for pyrazole derivatives?

  • SAR Framework :

  • Modify substituents (e.g., isobutylphenyl vs. fluorophenyl) and assess impact on bioactivity .
  • Use QSAR models with descriptors like LogP, polar surface area, and electrostatic potential maps .
    • Validation : Compare IC₅₀ values across analogs (e.g., 10–100 nM range for Factor Xa inhibitors) .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

  • Resolution Strategy :

  • Reconcile NMR chemical shifts with X-ray torsion angles (e.g., imine C=N configuration must match (E)-geometry) .
  • Use Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state vs. solution structures .

Q. What in silico methods predict pharmacokinetic properties?

  • ADME Profiling :

  • Use SwissADME to compute LogP (~3.5), topological polar surface area (~90 Ų), and drug-likeness (Lipinski violations ≤1) .
  • Simulate metabolic stability via CYP450 isoform interactions (e.g., CYP3A4 affinity < 50% inhibition) .

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